
1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1881295-72-2. Its molecular formula is C11H12ClF3O2 . The compound is produced by Combi-Blocks, Inc .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 268.66 . Other physical and chemical properties are not available in the current resources.科学的研究の応用
Structural Analysis and Synthesis
- Structure and Synthesis in Organic Chemistry : The compound 1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene and related trifluoromethyl-substituted compounds have been analyzed for their structural properties. Such compounds are significant in the synthesis of various organic chemicals, including pharmaceutical drugs and electronic materials. The focus has been on understanding the dihedral angles and distances between atoms in the molecular structure, which are critical for predicting the reactivity and synthesis pathways of these compounds (Li et al., 2005).
Catalysis and Chemical Reactions
Electrophilic Trifluoromethylation : This compound plays a role in electrophilic trifluoromethylation processes. Studies have shown its use in catalyzing reactions involving various aromatic and heteroaromatic compounds, demonstrating its versatility in organic synthesis (Mejía & Togni, 2012).
Polymer Synthesis : It has applications in the synthesis of novel fluorine-containing polymers. These polymers have potential use in various industries due to their unique properties imparted by the fluorine atoms (Yu Xin-hai, 2010).
Electrochemical Applications : The compound has been explored in electrochemical studies, particularly in the reduction of related chloro-methoxyphenoxybenzene compounds. This research is crucial in understanding the electrochemical behavior of such compounds, which can be applied in designing new materials and chemical sensors (Peverly et al., 2014).
Material Science
Advanced Material Development : The compound is used in creating advanced materials like pillar[5]arenes, which have potential applications in nanotechnology and material science. These materials can encapsulate guest molecules, opening up possibilities in drug delivery systems and molecular recognition (Kou et al., 2010).
Liquid Crystal Research : It contributes to the study of liquid crystals and related materials. Research has shown its use in creating molecules that self-assemble into ordered structures, which are important in the field of liquid crystal displays and other optical technologies (Bushey et al., 2001).
Environmental and Safety Studies
Environmental Impact Study : There is research into the environmental impact of similar compounds, particularly in understanding how they behave as pollutants and their breakdown processes. This is vital for assessing the environmental safety of these chemicals (Wang et al., 2018).
Polymorphism in Pharmaceutical Development : Studies have also focused on the polymorphism of compounds structurally related to 1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene, which is significant in pharmaceutical development for optimizing drug formulations (Bhattacharya & Saha, 2013).
Safety and Hazards
特性
IUPAC Name |
1-chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQCXVVTUOJSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B2431059.png)
![(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2431060.png)
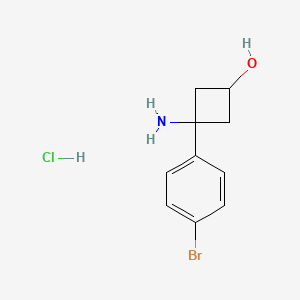
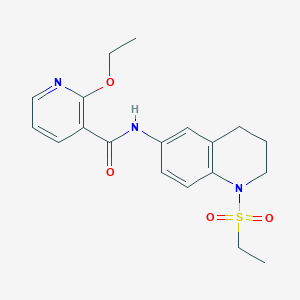
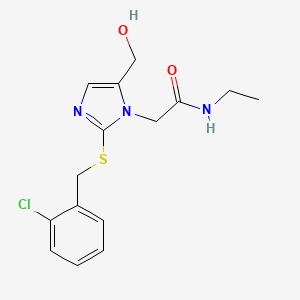
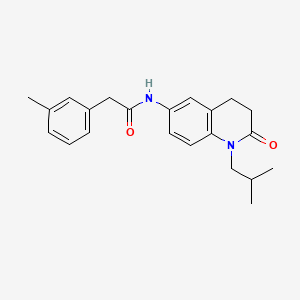
![1-(4-Methoxyphenethyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2431066.png)
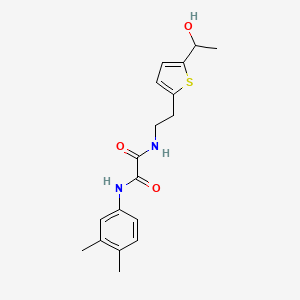

![2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2431074.png)
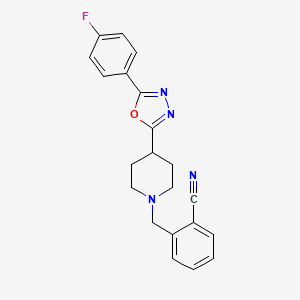
![2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2431076.png)
![tert-butyl (1R,5S,6R)-6-(2-chloropyridine-4-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2431078.png)
![Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2431079.png)